1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid
Description
The compound 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid features a bicyclic cyclohepta[c]pyridazine core fused with a piperidine-4-carboxylic acid moiety. This structure combines a seven-membered cycloheptane ring with a pyridazine ring (a diazine with two adjacent nitrogen atoms) and a piperidine ring substituted at the 4-position with a carboxylic acid group.
The compound is commercially available (e.g., AK Scientific, 95% purity) , though its exact applications remain underexplored in the provided data.
Properties
Molecular Formula |
C15H21N3O2 |
|---|---|
Molecular Weight |
275.35 g/mol |
IUPAC Name |
1-(6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H21N3O2/c19-15(20)11-6-8-18(9-7-11)14-10-12-4-2-1-3-5-13(12)16-17-14/h10-11H,1-9H2,(H,19,20) |
InChI Key |
WULJYAKCCWMYBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=NN=C2CC1)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor to form the cyclohepta[c]pyridazin ring, followed by the introduction of the piperidine carboxylic acid group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts is crucial to ensure the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives related to 1-(6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid. Research conducted by Aziz-ur-Rehman et al. demonstrated that compounds bearing similar structural motifs exhibited promising anticancer activity against various cancer cell lines. The study reported IC50 values significantly lower than standard chemotherapeutics like doxorubicin, indicating strong potential for further development as anticancer agents .
Antimicrobial Properties
The compound's derivatives have also been evaluated for antimicrobial activity. A study focused on the synthesis and biological assessment of new derivatives revealed efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method was utilized to measure antimicrobial effectiveness, showing that some derivatives had substantial inhibitory effects .
Neuropharmacological Research
This compound may also play a role in neuropharmacology. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems and exhibit neuroprotective effects. This area of research is particularly relevant for developing treatments for neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. By modifying various functional groups on the piperidine or cycloheptadiene moieties, researchers aim to enhance selectivity and potency against specific biological targets.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, highlighting key differences in substituents, molecular properties, and commercial status:
Key Observations:
- The trifluoromethyl group in the pyridyl derivative () may improve metabolic stability and lipophilicity, traits advantageous in drug design .
- In contrast, the target compound remains available, suggesting sustained research or industrial interest .
Structural Validation :
Research Findings and Structural Analysis
Crystallography and Hydrogen Bonding :
- The cyclohepta[c]pyridazine core in analogs (e.g., ) forms N–H···O and C–H···O hydrogen bonds, stabilizing crystal packing. Similar interactions are anticipated in the target compound, influencing its solid-state properties and solubility .
- The piperidine-4-carboxylic acid group’s conformational flexibility may allow for diverse binding modes in biological targets, though this requires experimental confirmation.
Bioactivity Inference :
- While direct bioactivity data for the target compound are absent, structurally related compounds (e.g., ’s pyrimido-diazepine dione) show promise as anti-tumor agents , HIV-1 reverse transcriptase inhibitors , and tyrosine kinase inhibitors . These activities are often linked to heterocyclic cores’ ability to interact with enzymatic active sites.
Notes
- Comparisons rely on structural analogs and inferred properties.
- Software Tools : The widespread use of SHELX () underscores its reliability in structural refinement, likely applied to the target compound’s characterization.
Biological Activity
1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C14H22N4
- Molecular Weight : 246.35 g/mol
- CAS Number : 1713639-16-7
The biological activity of this compound can be attributed to several mechanisms:
- Anticancer Activity : Research indicates that derivatives of piperidine compounds exhibit significant anticancer properties. For instance, related compounds have shown the ability to induce apoptosis in cancer cells by activating intrinsic pathways involving caspase activation and mitochondrial dysfunction .
- Antiviral Properties : Certain piperidine derivatives have been evaluated for their antiviral activity against HIV. Compounds structurally similar to this compound have demonstrated inhibitory effects on CCR5 receptors, crucial for HIV entry into host cells .
- Neuroprotective Effects : Some studies suggest that piperidine derivatives may exhibit neuroprotective properties through modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells .
Anticancer Studies
A study reported that piperidine derivatives showed promising results against various cancer cell lines, with IC50 values ranging from 0.20 to 2.58 μM for potent compounds . The compound demonstrated significant cytotoxicity against A549 (lung cancer) and HeLa (cervical cancer) cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| SK228 | A549 | 0.20 |
| SK228 | HeLa | 0.49 |
Antiviral Activity
In a study focused on HIV inhibitors, two compounds similar in structure to this compound exhibited IC50 values of approximately 25 nM against CCR5 receptors . This suggests potential as an antiviral agent.
| Compound | Target | IC50 (nM) |
|---|---|---|
| 16g | CCR5 | 25.73 |
| 16i | CCR5 | 25.53 |
Toxicological Profile
Safety assessments are crucial for understanding the therapeutic window of any new compound. Preliminary toxicological evaluations indicate that certain piperidine derivatives possess lower toxicity profiles compared to their anticancer activity, suggesting a favorable therapeutic index .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
